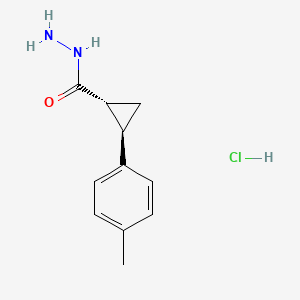

3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

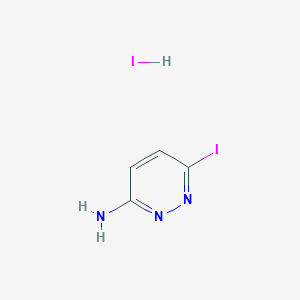

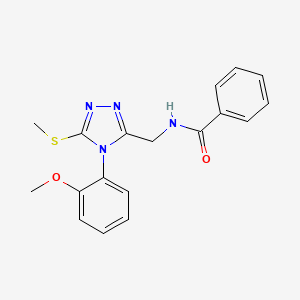

“3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride”, also known as AP5, is a synthetic compound that is widely used in scientific research. It has a molecular weight of 270.16 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H15N3O2.2ClH/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14;;/h6-7H,1-5,10H2,(H,11,13,14);2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Anticonvulsant Properties

Research on derivatives of pyrrolidine-2,5-dione, which shares a core structure with the specified compound, has demonstrated potential anticonvulsant properties. For instance, derivatives with an aromatic ring at position-3 of pyrrolidine-2,5-dione showed activity in the maximum electroshock (MES) seizure test, with some compounds exhibiting strong anticonvulsant activity and low effective doses (ED50 values ranged from 29 to 48 mg/kg) (Obniska et al., 2005).

Molecular Synthesis

A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, which is structurally related to the compound , has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler approach for the production of large quantities of the compound (Smaliy et al., 2011).

Dipeptide Analogues

Pyrrolidine-2,4-diones, analogous to amino acids, have been synthesized with N-acylated, O-alkylated pyrrolin-2-ones in high yield and excellent enantiopurity. These dipeptide analogues adopt a linear, extended conformation, demonstrating their potential in medicinal chemistry and drug design (Hosseini et al., 2006).

Molecular Docking Studies

Molecular docking studies have explored the biological activity of hydroacridine and quinoline derivatives, revealing potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Compounds containing pyrrolidine-2,5-diones fragments showed improved biological activity indicators compared to acridine derivatives alone, highlighting the fragment's significance in enhancing biological activity (Smetanin et al., 2021).

Mécanisme D'action

This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in many physiological and pathological processes in the central nervous system (CNS).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14;;/h6-7H,1-5,10H2,(H,11,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJVRINVNZLKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CC(=O)NC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2610136.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2610137.png)

![morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone](/img/structure/B2610139.png)